molecular formula C13H16O4 B13355977 Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol

Cat. No.: B13355977
M. Wt: 236.26 g/mol
InChI Key: HCFGELLSXGMMNF-GHMZBOCLSA-N
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Description

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol is a compound characterized by its unique chemical structure, which includes a benzo[d][1,3]dioxole moiety attached to a cyclohexanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol typically involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Attachment to the cyclohexanol ring: The benzo[d][1,3]dioxole moiety is then attached to the cyclohexanol ring through an etherification reaction, often using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the cyclohexanol ring can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the cyclohexane derivative.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes. In the context of neurological disorders, it may interact with neurotransmitter receptors or enzymes involved in neurotransmitter metabolism.

Comparison with Similar Compounds

Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclohexan-1-ol can be compared with other similar compounds, such as:

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety but differ in their attached functional groups.

    Cyclohexanol derivatives: These compounds share the cyclohexanol ring but differ in their attached aromatic moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole moiety and the cyclohexanol ring, which imparts distinct chemical and biological properties.

List of Similar Compounds

  • Benzo[d][1,3]dioxole
  • Cyclohexanol
  • 2-(benzo[d][1,3]dioxol-5-yloxy)ethanol

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

(1R,2R)-2-(1,3-benzodioxol-5-yloxy)cyclohexan-1-ol

InChI

InChI=1S/C13H16O4/c14-10-3-1-2-4-11(10)17-9-5-6-12-13(7-9)16-8-15-12/h5-7,10-11,14H,1-4,8H2/t10-,11-/m1/s1

InChI Key

HCFGELLSXGMMNF-GHMZBOCLSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)O)OC2=CC3=C(C=C2)OCO3

Canonical SMILES

C1CCC(C(C1)O)OC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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